molecular formula C6H7N3O4 B1392783 methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate CAS No. 796038-07-8

methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

Cat. No. B1392783
CAS RN: 796038-07-8
M. Wt: 185.14 g/mol
InChI Key: FZEMXZUQMMIYQY-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 796038-07-8 . It has a molecular weight of 185.14 and its IUPAC name is the same as the common name . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

“Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 185.14 . The compound has an InChI code of 1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 , which provides information about its molecular structure.

Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

The pyrazole moiety, particularly methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate , has been identified as a scaffold in the synthesis of compounds with significant anticancer properties. Researchers have synthesized derivatives that induce apoptosis in cancer cells by inhibiting wound healing and colony formation, and causing cell cycle arrest at the G0/G1 phase .

Agrochemistry: Herbicidal Activity

In the realm of agrochemistry, this compound serves as a precursor for the synthesis of herbicides. The nitro group within the pyrazole ring contributes to its herbicidal activity, offering a potential pathway for developing new agrochemicals .

Coordination Chemistry: Ligand Synthesis

The pyrazole ring in methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate can act as a ligand in coordination chemistry. It forms complexes with various metals, which can be utilized in catalysis and materials science .

Organometallic Chemistry: Catalyst Development

This compound is also instrumental in organometallic chemistry, where it can be used to develop catalysts for various chemical reactions. The presence of both a carboxylate group and a nitro group allows for diverse reactivity and the formation of metal-organic frameworks .

Drug Discovery: Pharmacological Functions

The pyrazole core is central to the development of drugs with a wide range of pharmacological functions, including antibacterial, anti-inflammatory, analgesic, anticonvulsant, and antioxidant activities. This versatility makes it a valuable target in drug discovery efforts .

Green Chemistry: Sustainable Synthesis

The synthesis of pyrazole derivatives, including methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate , can be achieved through green chemistry approaches. This includes methods like microwave-assisted synthesis, which reduces the environmental impact of chemical production .

Analytical Chemistry: Chemical Sensors

Due to its reactive functional groups, methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate can be used in the design of chemical sensors. These sensors can detect the presence of various substances, making them useful in environmental monitoring and diagnostics .

Synthetic Chemistry: Building Blocks

Finally, this compound serves as a building block in synthetic chemistry for constructing more complex molecules. Its reactivity allows for the introduction of various substituents, enabling the synthesis of a wide array of novel compounds .

properties

IUPAC Name

methyl 1-methyl-5-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEMXZUQMMIYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678953
Record name Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

CAS RN

796038-07-8
Record name Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of methyl 5-nitro-1H-pyrazole-3-carboxylate (3.00 g, 17.5 mmol, 1.00 equiv) in N,N-dimethylformamide (30 mL). Potassium carbonate (4.84 g, 35.0 mmol, 2.00 equiv) and CH3I (2.98 g, 21.0 mmol, 1.20 equiv) were added at 0° C. The resulting solution was stirred for 2 h at 40° C. in an oil bath. After cooling to ambient temperature, the solids were removed by filtration followed by the addition of 120 mL of ice water. The mixture was extracted with 3×100 mL of ethyl acetate and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product was purified by re-crystallization from ether. This resulted in 1.10 g (34%) of methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate as a white solid. m/z (ES+) 186 (M+H)+. 1H-NMR, (300 MHz, DMSO-d6, ppm): ˜7.57 (s, 1H), 4.22 (s, 3H), 3.91 (s, 3H). The filtrate was concentrated under vacuum and the crude product (2 g) was purified by Prep-HPLC with the following conditions (1#-Pre-HPLC-001(SHIMADZU)): Column, SunFire Prep C18, 19*150 mm 5 um; mobile phase, water with 0.05% TFA and CH3CN (10% CH3CN up to 56.5% in 10 min); Detector, uv 254 nm. The fractions containing pure compound were combined and concentrated to yield 470 mg (15%) of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate as a white solid. m/z (ES+) 186 (M+H)+. 1H-NMR, (300 MHz, DMSO-d6, ppm): □□ 7.64 (1H, s), 4.24 (3H, s), 3.87 (3H, s).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step Two
Name
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

500 mg (2.93 mM) of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester was dissolved in 5 ml of N,N-dimethylformamide, to which 810 mg (5.86 mM, eq) of potassium carbonate was added. Subsequently, 0.49 ml (3.22 mM) of iodomethane was added dropwise thereto at 0° C., and the resulting mixture was stirred under a nitrogen atmosphere for 1 hour. The solvent was distilled off under reduced pressure, and the resultant was extracted with ethyl acetate and brine. The organic solvent layer was dried over anhydrous sodium sulfate, filtered, and then distilled under reduced pressure. The resulting impure compound was purified by column chromatography (hexane:ethyl acetate=10:1), to obtain 314 mg (56%) of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Yield
56%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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